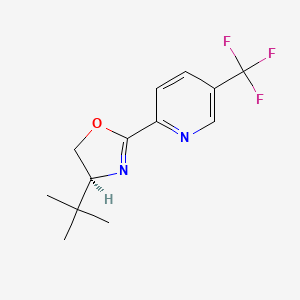

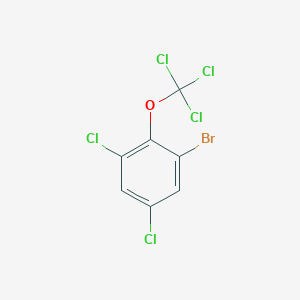

![molecular formula C7H9ClN2 B1403977 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1610028-39-1](/img/structure/B1403977.png)

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

Overview

Description

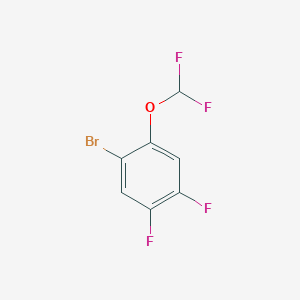

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance that should be stored in a sealed, dry environment at room temperature .

Synthesis Analysis

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown moderate to excellent antitumor activities against various cancer cell lines .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride consists of a pyrrolopyridine core, which is a bicyclic system containing a pyrrole ring fused with a pyridine ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 24.9 Ų . Its exact mass and monoisotopic mass are 156.0454260 g/mol .Scientific Research Applications

Diabetes Management

This compound has been noted for its potential in reducing blood glucose levels, which can be beneficial in the treatment and prevention of diabetes-related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .

Cardiovascular Diseases

Due to its efficacy in managing blood glucose, it may also have applications in preventing cardiovascular diseases and hypertension that are often associated with elevated plasma blood glucose .

Antileishmanial Efficacy

Derivatives of pyrrolopyridine have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), suggesting potential antiparasitic applications for this compound as well .

Benzodiazepine Receptor Affinity

Related pyrrolopyridine compounds have shown binding affinity to benzodiazepine receptors, indicating possible use in neurological research or drug development .

Synthetic Methodologies

The compound’s derivatives have been used to develop novel synthetic methods for complex pyrrolopyrazine analogs, which could be applied in various fields of organic chemistry .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for antileishmanial efficacy against visceral leishmaniasis (vl) .

Biochemical Pathways

Similar compounds have shown potential in reducing blood glucose levels, suggesting a possible role in glucose metabolism .

Pharmacokinetics

A similar compound was found to be stable in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Similar compounds have demonstrated potential antileishmanial activity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1,3,5,9H,2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXILGLMLGMJICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

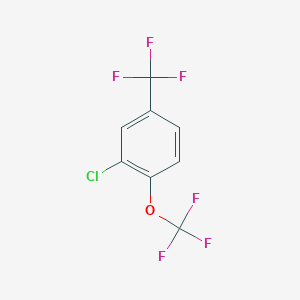

![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)

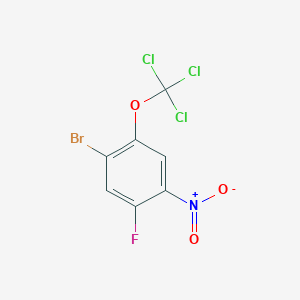

![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)

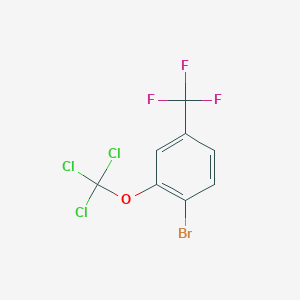

![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)